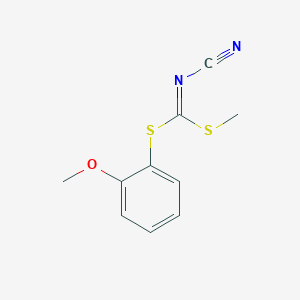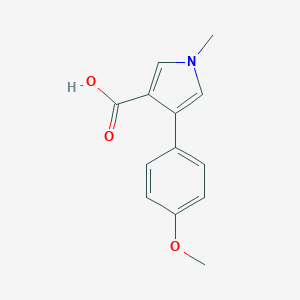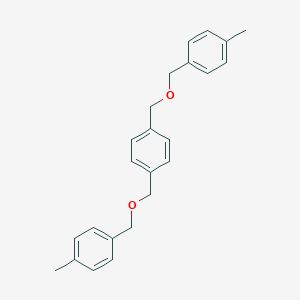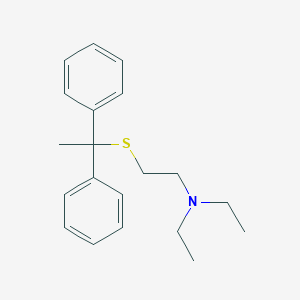
Thiodeacylaprophen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiodeacylaprophen is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a thioester derivative of 2,6-diacetylpyridine that has been synthesized using different methods.
作用機序
The mechanism of action of Thiodeacylaprophen is not well understood. However, it has been suggested that it may act as a chelator for metal ions, leading to changes in the fluorescence properties of the compound. It has also been suggested that Thiodeacylaprophen may interact with enzymes, leading to changes in their activity.
生化学的および生理学的効果
Thiodeacylaprophen has been shown to have various biochemical and physiological effects. It has been shown to interact with metal ions, leading to changes in their fluorescence properties. Thiodeacylaprophen has also been shown to interact with enzymes, leading to changes in their activity. Additionally, Thiodeacylaprophen has been shown to have potential therapeutic properties, including anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
One advantage of using Thiodeacylaprophen in lab experiments is its fluorescent properties, which make it a useful probe for the detection of metal ions. Additionally, Thiodeacylaprophen has potential therapeutic properties, making it a promising candidate for the development of new drugs. However, one limitation of using Thiodeacylaprophen is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on Thiodeacylaprophen. One area of research could focus on understanding the mechanism of action of the compound, which would provide insight into its potential therapeutic properties. Another area of research could focus on developing new drugs based on the structure of Thiodeacylaprophen. Additionally, research could focus on improving the synthesis method of Thiodeacylaprophen to increase its yield and purity. Finally, research could focus on the development of new applications for Thiodeacylaprophen, such as in the field of nanotechnology.
Conclusion
In conclusion, Thiodeacylaprophen is a chemical compound that has potential applications in various fields, including as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent. The synthesis method of Thiodeacylaprophen varies depending on the reaction conditions used, and its mechanism of action is not well understood. While there are advantages to using Thiodeacylaprophen in lab experiments, such as its fluorescent properties, there are also limitations, such as the lack of understanding of its mechanism of action. Future research directions could focus on understanding the mechanism of action of Thiodeacylaprophen, developing new drugs based on its structure, improving its synthesis method, and developing new applications for the compound.
合成法
Thiodeacylaprophen has been synthesized using different methods, including the reaction of 2,6-diacetylpyridine with thioacetic acid in the presence of a catalyst. Another method involves the reaction of 2,6-diacetylpyridine with thioacetic acid in the presence of a base. The yield of the synthesis method varies depending on the reaction conditions used.
科学的研究の応用
Thiodeacylaprophen has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions. It has also been used as a spectroscopic probe for the study of enzyme-substrate interactions. Thiodeacylaprophen has also been used in the development of new drugs due to its potential therapeutic properties.
特性
CAS番号 |
142146-96-1 |
|---|---|
製品名 |
Thiodeacylaprophen |
分子式 |
C20H27NS |
分子量 |
313.5 g/mol |
IUPAC名 |
2-(1,1-diphenylethylsulfanyl)-N,N-diethylethanamine |
InChI |
InChI=1S/C20H27NS/c1-4-21(5-2)16-17-22-20(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,4-5,16-17H2,1-3H3 |
InChIキー |
WITGIYMUIZEZOF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CCN(CC)CCSC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
その他のCAS番号 |
142146-96-1 |
同義語 |
2-(diethylamino)ethyl 1,1-diphenylethyl sulfide thiodeacylaprophen |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



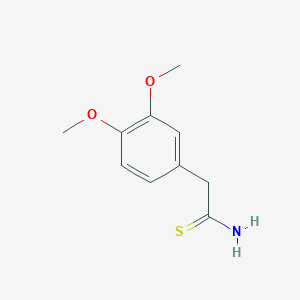
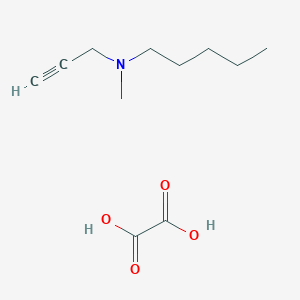
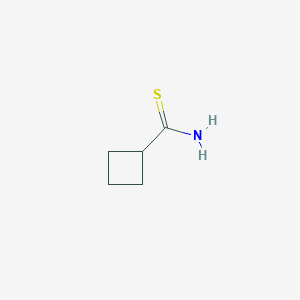
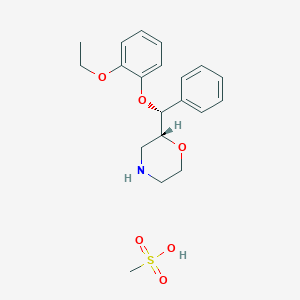
![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)
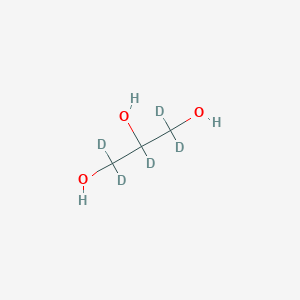
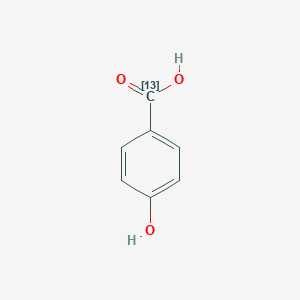

![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)

